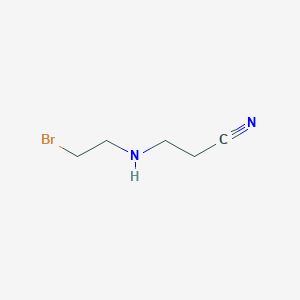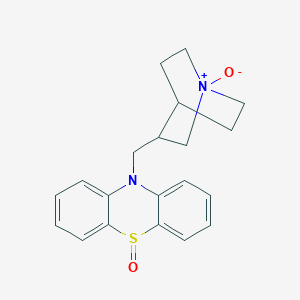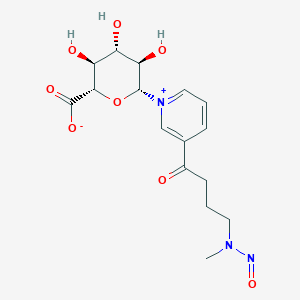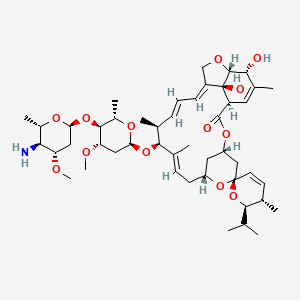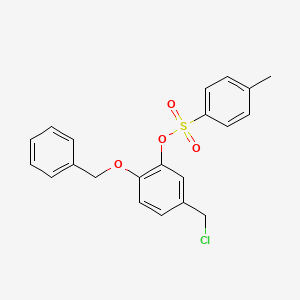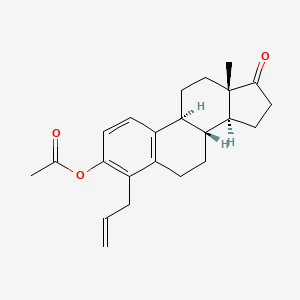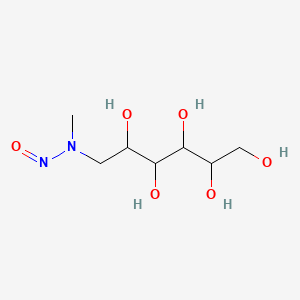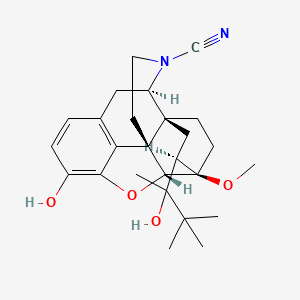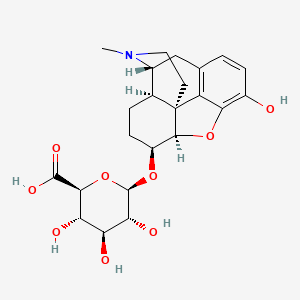
Dihydromorphine-6-Beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydromorphine-6-Beta-D-glucuronide is a metabolite of dihydromorphine, an opioid analgesic. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to dihydromorphine. It is known for its potent analgesic properties and is studied for its role in pain management and opioid receptor interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydromorphine-6-Beta-D-glucuronide involves the glucuronidation of dihydromorphine. This process typically requires the presence of uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of the glucuronic acid moiety to the C6 position of dihydromorphine . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using chromatographic techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Dihydromorphine-6-Beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting the compound back to dihydromorphine and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires acidic or enzymatic conditions. Enzymes such as beta-glucuronidase are commonly used to catalyze this reaction .
Major Products Formed: The major products formed from the hydrolysis of this compound are dihydromorphine and glucuronic acid .
Aplicaciones Científicas De Investigación
Dihydromorphine-6-Beta-D-glucuronide has several applications in scientific research:
Mecanismo De Acción
Dihydromorphine-6-Beta-D-glucuronide exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s interaction with these receptors results in the inhibition of pain signals and modulation of neurotransmitter release . The glucuronidation process enhances the compound’s solubility and facilitates its excretion from the body .
Comparación Con Compuestos Similares
Morphine-6-glucuronide: Another glucuronide metabolite of morphine with potent analgesic properties.
Dihydrocodeine: A semi-synthetic opioid similar to dihydromorphine, used for pain relief.
Hydromorphone: A potent opioid analgesic, structurally similar to dihydromorphine.
Uniqueness: Dihydromorphine-6-Beta-D-glucuronide is unique due to its specific glucuronidation at the C6 position, which significantly influences its pharmacokinetics and pharmacodynamics. This modification enhances its analgesic potency and alters its interaction with opioid receptors compared to its parent compound, dihydromorphine .
Propiedades
Número CAS |
70001-26-2 |
|---|---|
Fórmula molecular |
C23H29NO9 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1 |
Clave InChI |
DSUSABDLTYJUKQ-GAROZEBRSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
